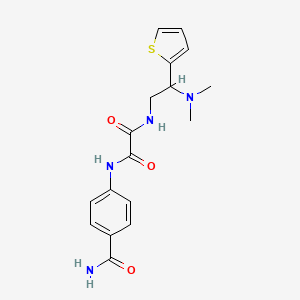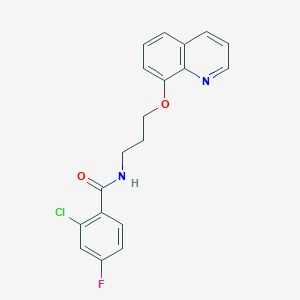
2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide” is a chemical compound. It contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse. They can undergo cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Applications De Recherche Scientifique
- Fluorinated quinolines, including derivatives like our compound, have been investigated for their antibacterial properties. These compounds interfere with bacterial DNA replication by targeting DNA gyrase and topoisomerase IV enzymes. The fluoroquinolone class, to which our compound belongs, has found clinical use as broad-spectrum antibiotics against Gram-negative and Gram-positive bacteria .
- Our compound’s structural modifications, particularly the fluorine substitution, may enhance its antiviral activity. Investigating its effects on viral replication and host cell interactions could be valuable .
- Targeting enzymes related to cancer, inflammation, or metabolic disorders might reveal therapeutic applications. In silico studies and biochemical assays would be informative .
- Investigating our compound’s mesomorphic behavior and compatibility with other liquid crystal components could lead to novel applications in display technology .
Antibacterial Activity
Antiviral Potential
Enzyme Inhibition
Liquid Crystal Components
Polymer Chemistry and Material Science
Mécanisme D'action
Target of Action
The primary targets of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
The exact mode of action of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide Quinoline derivatives are known to interact with their targets through a variety of mechanisms, often involving the displacement of halogen atoms or the diaza group .
Biochemical Pathways
The specific biochemical pathways affected by 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide Quinoline derivatives are known to affect a variety of pathways, often related to their antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The ADME properties of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide Quinoline derivatives are known to exhibit a remarkable biological activity, often related to their role as enzyme inhibitors .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide The action of quinoline derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(3-quinolin-8-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-16-12-14(21)7-8-15(16)19(24)23-10-3-11-25-17-6-1-4-13-5-2-9-22-18(13)17/h1-2,4-9,12H,3,10-11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVROHUATYAUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(3-(quinolin-8-yloxy)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)
![ethyl 4-({[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2553047.png)
![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)
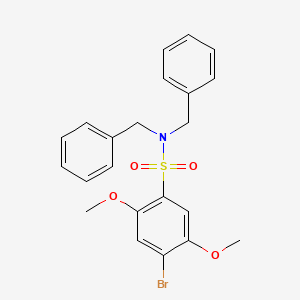
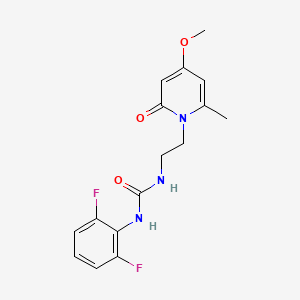
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)
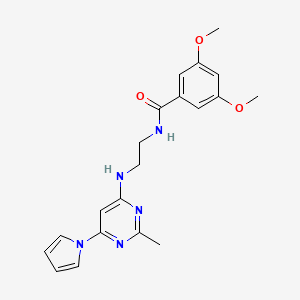
![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

![(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B2553062.png)
![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)
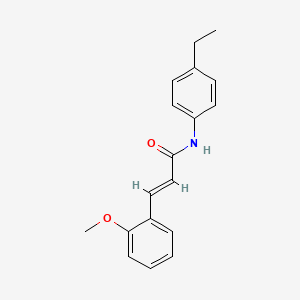
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)
